molecular formula C9H6ClFN2S B13619162 4-(4-Chloro-2-fluorophenyl)thiazol-2-amine

4-(4-Chloro-2-fluorophenyl)thiazol-2-amine

Cat. No.: B13619162
M. Wt: 228.67 g/mol
InChI Key: FWCXFQVOJQVORI-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-fluorophenyl)thiazol-2-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of 4-(4-Chloro-2-fluorophenyl)thiazol-2-amine typically involves the Hantzsch thiazole synthesis. This method includes the reaction of substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . For instance, 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide can be reacted under these conditions to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

4-(4-Chloro-2-fluorophenyl)thiazol-2-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Comparison with Similar Compounds

4-(4-Chloro-2-fluorophenyl)thiazol-2-amine can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its specific combination of chlorine and fluorine substituents, which contribute to its distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C9H6ClFN2S

Molecular Weight

228.67 g/mol

IUPAC Name

4-(4-chloro-2-fluorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C9H6ClFN2S/c10-5-1-2-6(7(11)3-5)8-4-14-9(12)13-8/h1-4H,(H2,12,13)

InChI Key

FWCXFQVOJQVORI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C2=CSC(=N2)N

Origin of Product

United States

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